molecular formula C23H22N4O4 B11202203 3-[(3,5-Dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(3,5-Dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11202203
M. Wt: 418.4 g/mol
InChI Key: GBTGZTURZVBGRL-UHFFFAOYSA-N
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Description

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both carbamoyl and methoxyphenyl groups, contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethylphenyl isocyanate with 2-methoxyphenyl hydrazine to form an intermediate, which is then cyclized to produce the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-purity reagents, and stringent quality control measures to ensure consistency and yield.

Chemical Reactions Analysis

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and methoxyphenyl groups, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways, leading to alterations in cellular processes such as proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar compounds to 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-7-(2-METHOXYPHENYL)-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

3-[(3,5-dimethylphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H22N4O4/c1-13-8-14(2)10-15(9-13)25-22(28)17-12-24-27-19(11-18(23(29)30)26-21(17)27)16-6-4-5-7-20(16)31-3/h4-12,19,26H,1-3H3,(H,25,28)(H,29,30)

InChI Key

GBTGZTURZVBGRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4OC)C(=O)O)C

Origin of Product

United States

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